
4-acetylphenyl 3-phenylacrylate
Übersicht
Beschreibung
“4-acetylphenyl 3-phenylacrylate” is a chemical compound with the linear formula C17H15NO2 . It is also known as N-(4-ACETYLPHENYL)-3-PHENYLACRYLAMIDE . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-acetylphenyl 3-phenylacrylate” is characterized by a linear formula C17H15NO2 . The molecular weight of this compound is 265.315 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, reactions of 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline produced quaternary salts; with dinucleophiles, derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetylphenyl 3-phenylacrylate” are not explicitly mentioned in the retrieved papers. However, similar compounds have been investigated for their properties. For instance, the influence of vanillin acrylate and 4-acetylphenyl acrylate hydrophobic functional monomers on phase separation of N-isopropylacrylamide environmental terpolymer was studied .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research by Khalid et al. (2019) explored the synthesis of novel arylated quinolines, including 3-(4-acetylphenyl)quinoline, and their potential applications in nonlinear optical (NLO) research. The study utilized density functional theory (DFT) calculations to investigate the molecular stability and electron donating capability of these compounds. Their NLO properties were found significant, suggesting potential uses in technology-related applications (Khalid et al., 2019).
Antibacterial Activity
Subhashini et al. (2015) synthesized 2-(3-acylphenyl)amino-4-phenylthiazoles from 1-(3-acetylphenyl)thiourea, evaluating their antibacterial activity against various bacterial strains. The study highlights the potential of these compounds in developing new antibacterial agents (Subhashini et al., 2015).
Phase-Transfer Catalysis
Huang and Yang (2005) investigated the kinetics of synthesizing 4-acetylphenyl benzoate via third-liquid phase-transfer catalysis. Their findings demonstrate an effective method for synthesizing this compound, with a 100% yield under optimized conditions (Huang & Yang, 2005).
Heavy Metal Ion Removal
Reddy and Reddy (2003) developed methacrylate-based chelating polymers using 3-hydroxy-4-acetylphenyl methacrylate for heavy metal ion removal. These polymers exhibited selectivity towards Pb(II) and Hg(II) ions, showcasing their application in environmental remediation (Reddy & Reddy, 2003).
PEGylation of Peptides
Maxwell et al. (2017) studied the use of 4-acetylphenylalanine in PEGylation, a method to enhance the stability and solubility of peptides. They assessed its incorporation into proteins and effects on cell viability, emphasizing its potential in peptide modification (Maxwell et al., 2017).
Synthesis of Bioactive Compounds
Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents using 4-acetylphenylamino derivatives. This highlights the compound's utility in creating a variety of bioactive molecules (Solankee & Patel, 2004).
Antimicrobial and Antioxidant Activities
Sadula and SubhashiniNJ (2014) synthesized chalcone derivatives of imidazolones with 4-acetylphenyl and assessed their antimicrobial and antioxidant activities. Their findings suggest potential applications in medicinal chemistry (Sadula & SubhashiniNJ, 2014).
Molecular Structure Analysis
Raju et al. (2015) conducted molecular structure analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. They used various spectroscopic techniques and DFT calculations, contributing to understanding the molecular properties of such compounds (Raju et al., 2015).
Wirkmechanismus
The mechanism of action of “4-acetylphenyl 3-phenylacrylate” is not explicitly mentioned in the retrieved papers. However, several of the target compounds exhibited high antimicrobial activity .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-acetylphenyl 3-phenylacrylate” are not explicitly mentioned in the retrieved papers. However, several of the target compounds exhibited high antimicrobial activity, indicating that further research on these compounds is warranted . In addition, the influence of vanillin acrylate and 4-acetylphenyl acrylate hydrophobic functional monomers on phase separation of N-isopropylacrylamide environmental terpolymer suggests potential applications in bio-separation processes and the formation of responsive hydrogels .
Eigenschaften
IUPAC Name |
(4-acetylphenyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWBHDYSWXZGX-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetylphenyl (2E)-3-phenylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
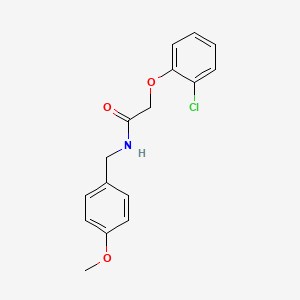
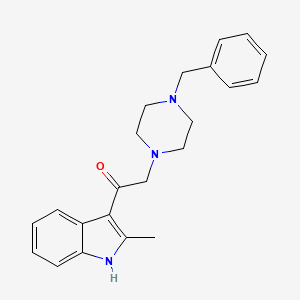
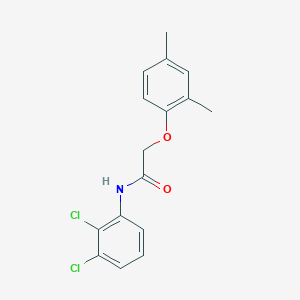
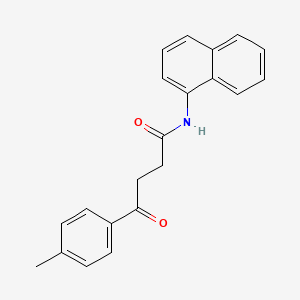
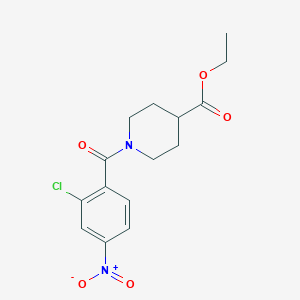
![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)
